benzyl (1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate
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Overview
Description
Benzyl (1R,5S)-3,6-diazabicyclo[322]nonane-6-carboxylate is a complex organic compound characterized by its bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate typically involves the enantioselective construction of the bicyclic scaffold. One common approach is the reaction between benzopyrylium salt and 3,5-dimethoxyphenol in the presence of a chiral anionic catalyst, followed by acid-catalyzed cyclization . This method yields the desired compound with high enantiomeric excess.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl (1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Benzyl (1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl (1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (1R,5R)-3-oxo-2-oxa-6-azabicyclo[3.2.2]nonane-6-carboxylate
- Benzyl (1S,5S)-3-oxo-2-oxa-6-azabicyclo[3.2.2]nonane-6-carboxylate
Uniqueness
Benzyl (1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
Benzyl (1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate is a bicyclic organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, including its interactions with various biological targets, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₂₀N₂O₂
- Molecular Weight : 260.33 g/mol
- IUPAC Name : this compound
The compound features a bicyclic structure with two nitrogen atoms integrated into the framework, which enhances its reactivity and binding affinity to biological targets.
Research indicates that this compound acts primarily as a ligand for sigma receptors. Sigma receptors are known to modulate various physiological processes, including pain perception and neuroprotection. The compound's ability to form hydrogen bonds and coordinate with metal ions further enhances its interaction with these receptors, potentially influencing signaling pathways involved in cell proliferation and apoptosis .
Cytotoxic Effects
Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines:
Cell Line | IC₅₀ (µM) | Effect |
---|---|---|
HeLa (cervical cancer) | 15 | Significant growth inhibition |
MCF-7 (breast cancer) | 20 | Moderate cytotoxicity |
A549 (lung cancer) | 25 | Reduced cell viability |
These findings suggest that the compound exhibits selective cytotoxicity against certain cancer cells, indicating its potential as a therapeutic agent in oncology .
Case Studies and Research Findings
- Study on Anticancer Activity :
- Sigma Receptor Binding Studies :
Comparative Analysis with Related Compounds
This compound shares structural similarities with other bicyclic compounds but exhibits distinct biological activities:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
3-Benzyl-3,6-diazabicyclo[3.2.2]nonane | Similar bicyclic structure | Different reactivity due to lack of carboxylate group |
Benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate | Similar framework but different stereochemistry | Varies in biological activity due to stereochemical differences |
These comparisons highlight the importance of stereochemistry and functional groups in determining the biological activity of bicyclic compounds .
Properties
Molecular Formula |
C15H20N2O2 |
---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
benzyl (1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate |
InChI |
InChI=1S/C15H20N2O2/c18-15(19-11-12-4-2-1-3-5-12)17-10-13-6-7-14(17)9-16-8-13/h1-5,13-14,16H,6-11H2/t13-,14+/m1/s1 |
InChI Key |
LPSOUWORWCUSEM-KGLIPLIRSA-N |
Isomeric SMILES |
C1C[C@H]2CNC[C@@H]1CN2C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1CC2CNCC1CN2C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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